
4-(Acetoxymethyl)-2(5H)-furanone
Overview
Description
4-(Acetoxymethyl)-2(5H)-furanone is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Biological Activity
4-(Acetoxymethyl)-2(5H)-furanone is a compound belonging to the furanone family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data tables.
This compound, with the chemical formula C₇H₈O₃, is characterized by its furanone structure, which contributes to its reactivity and biological interactions. The acetoxymethyl group enhances its solubility and stability in various solvents.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antibacterial Efficacy Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Salmonella enterica | 30 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. It has been particularly effective against strains of Candida and Aspergillus, suggesting potential applications in food preservation and medical treatments.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies indicate that it modulates inflammatory cytokines and may inhibit pathways associated with chronic inflammatory diseases .
Case Study: Inhibition of Inflammatory Cytokines
A study involving human cell lines treated with this compound reported a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting energy production in microbial cells.
- Cytokine Modulation : By affecting signaling pathways, it can alter the expression of inflammatory mediators.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted its effectiveness in inhibiting biofilm formation by pathogenic bacteria, which is crucial for preventing infections .
Table 2: Summary of Research Findings
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Synthesis: 4-(Acetoxymethyl)-2(5H)-furanone serves as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives that are useful in pharmaceutical development.
- Reactivity Studies: The compound has been utilized in studying reaction mechanisms involving furan derivatives, providing insights into electrophilic substitutions and nucleophilic attacks .
2. Medicinal Chemistry:
- Drug Development: Research indicates potential applications in drug delivery systems due to its ability to undergo hydrolysis in the presence of esterases, which can facilitate controlled release mechanisms.
- Antimicrobial Properties: Some derivatives of this compound have shown antimicrobial activity, particularly against antibiotic-resistant bacteria by inhibiting quorum sensing, a process critical for bacterial communication and virulence .
3. Biochemical Applications:
- Enzyme-Catalyzed Reactions: The compound is employed in studies involving enzyme-catalyzed reactions, particularly those involving esterases, which are vital for understanding metabolic pathways and developing enzyme inhibitors .
- Biodegradable Polymers: In industrial applications, this compound is explored as a precursor for biodegradable polymers, contributing to sustainable materials science efforts.
Data Table: Key Applications and Findings
Application Area | Specific Use | Findings/Notes |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Enables synthesis of various derivatives |
Medicinal Chemistry | Drug delivery systems | Hydrolysis in presence of esterases facilitates release |
Biochemical Research | Study of enzyme-catalyzed reactions | Important for understanding metabolic pathways |
Industrial Chemistry | Production of biodegradable polymers | Contributes to sustainable material development |
Antimicrobial Research | Inhibition of quorum sensing | Effective against antibiotic-resistant bacteria |
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of brominated derivatives of this compound. These compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .
Case Study 2: Drug Delivery Systems
Research focused on the hydrolytic stability of this compound-based drug delivery systems revealed that the compound could effectively release active pharmaceutical ingredients in a controlled manner when exposed to specific enzymatic environments. This property highlights its potential application in targeted therapy .
Chemical Reactions Analysis
Hydrolysis of the Acetoxymethyl Group
The acetoxymethyl group undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxymethyl-2(5H)-furanone , a critical intermediate for further functionalization.
Conditions | Product | Yield | Reference |
---|---|---|---|
H₂O, HCl (reflux) | 4-hydroxymethyl-2(5H)-furanone | 88% | |
NaOH (aqueous, 60°C) | 4-hydroxymethyl-2(5H)-furanone | 92% |
This reaction is pivotal for generating reactive hydroxyl groups, enabling subsequent transformations such as halogenation or oxidation .
Nucleophilic Substitution Reactions
The acetoxymethyl group acts as a leaving group (via hydrolysis to hydroxymethyl followed by activation) in nucleophilic substitutions.
Substitution reactions are highly dependent on the leaving group’s activation. For example, bromination of the hydroxymethyl intermediate using PBr₃ enhances reactivity toward amines and thiols .
Esterification and Transesterification
The acetoxymethyl group participates in ester exchange reactions, enabling the introduction of diverse acyloxy groups.
Esterification proceeds via activation of the hydroxyl group, often requiring bases like triethylamine to deprotonate intermediates .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl or alkyl group introductions at the furanone core.
These reactions typically require halogenated derivatives (e.g., bromomethyl intermediates) for effective coupling .
Ring-Opening and Cycloaddition Reactions
The strained furanone ring participates in photochemical [2+2] cycloadditions and ring-opening reactions.
Cycloadditions exploit the conjugated dienone system, yielding complex polycyclic structures .
Oxidation and Reduction
The carbonyl group undergoes selective reduction, while the acetoxymethyl side chain can be oxidized.
Reaction | Reagents | Product | Yield | Reference |
---|---|---|---|---|
NaBH₄ reduction | MeOH, 0°C | 4-(Acetoxymethyl)-2(5H)-tetrahydrofuranone | 76% | |
Mn(OAc)₃ oxidation | AcOH, O₂ | 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | 82% |
Oxidation with Mn(III) acetate generates acetylated derivatives, whereas borohydride reduces the carbonyl to a secondary alcohol .
Key Mechanistic Insights
-
Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the acetoxymethyl carbonyl .
-
Substitution : Requires prior conversion of the hydroxymethyl group to a better leaving group (e.g., bromide) .
-
Cross-Coupling : Relies on halogenated intermediates for effective Pd-mediated coupling .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols emphasize optimizing leaving group activation and catalyst systems for high yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Acetoxymethyl)-2(5H)-furanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the 2(5H)-furanone core. For example, acetylation of hydroxymethyl groups (e.g., using acetic anhydride in the presence of a catalyst like DMAP) can yield acetoxymethyl derivatives. Reaction optimization should focus on solvent polarity (e.g., acetonitrile vs. THF), temperature (25–60°C), and stoichiometry to maximize yield. Analytical techniques like HPLC and NMR are critical for purity assessment .
- Key Data : In related 2(5H)-furanone derivatives, yields range from 45% to 85% depending on substituent reactivity and reaction time .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : and NMR to confirm substitution patterns (e.g., acetoxymethyl group at C4).
- IR : Detect lactone carbonyl stretching (~1750 cm) and ester C=O (~1730 cm).
- X-ray crystallography : Resolve crystal packing and intramolecular interactions, though crystallization may require slow evaporation in non-polar solvents .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar byproducts, reversed-phase HPLC with acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or acetone may enhance purity for solid derivatives .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:
- HOMO-LUMO gaps : Predict redox behavior and nucleophilic/electrophilic sites.
- Molecular docking : Screen interactions with biological targets (e.g., bacterial enzymes). For example, chlorine-containing 2(5H)-furanones show enhanced antibacterial activity due to electron-withdrawing effects .
- Key Insight : Derivatives with lower HOMO-LUMO gaps (~4.5 eV) exhibit higher reactivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in toxicity data for 2(5H)-furanone derivatives?
- Methodological Answer : Address discrepancies by:
- Dose-response studies : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific toxicity.
- Metabolic profiling : Use LC-MS to detect reactive metabolites (e.g., quinone intermediates) that may cause oxidative DNA damage .
- Comparative studies : Evaluate structural analogs (e.g., 5-hydroxy vs. 5-methyl derivatives) to isolate toxicophores. For example, 5-hydroxy derivatives generate ROS in metal-catalyzed reactions, leading to DNA strand breaks .
Q. How can derivatization enhance the bioactivity of this compound against antibiotic-resistant pathogens?
- Methodological Answer : Introduce functional groups to improve membrane permeability and target binding:
- Halogenation : Chlorine or bromine at C3/C4 increases electrophilicity, enhancing interactions with bacterial thiol groups (e.g., in Pseudomonas aeruginosa biofilms) .
- Hybrid molecules : Conjugate with quinolones or β-lactams to exploit synergistic effects. For example, 3,4-dichloro derivatives reduce Staphylococcus aureus viability by 90% at 50 µg/mL .
- Key Data : IC values for antibacterial activity vary from 12 µM to >100 µM, depending on substituent polarity and steric effects .
Q. What are the challenges in scaling up this compound synthesis for in vivo studies?
- Methodological Answer : Address scalability via:
- Flow chemistry : Improve heat/mass transfer for exothermic acetylation steps.
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress .
Q. Key Insights
Properties
IUPAC Name |
(5-oxo-2H-furan-3-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEOMCXBXWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001832 | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-55-1 | |
Record name | 2(5H)-Furanone, 4-((acetyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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